molecular formula C15H17N3O B4651919 N-(2-METHOXYPHENYL)-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE

N-(2-METHOXYPHENYL)-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE

Cat. No.: B4651919
M. Wt: 255.31 g/mol
InChI Key: OBKOOUDREFGVIV-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenylamine with cyclopentanone in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to cyclization and subsequent functionalization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-METHOXYPHENYL)-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with protein kinases or other signaling molecules involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.

    Thieno[3,2-d]pyrimidines:

Uniqueness

N-(2-METHOXYPHENYL)-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which may confer distinct biological properties and reactivity compared to other pyrimidine derivatives .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-16-12-8-5-6-11(12)15(17-10)18-13-7-3-4-9-14(13)19-2/h3-4,7,9H,5-6,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKOOUDREFGVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-METHOXYPHENYL)-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE
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N-(2-METHOXYPHENYL)-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE
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N-(2-METHOXYPHENYL)-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE
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N-(2-METHOXYPHENYL)-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE
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N-(2-METHOXYPHENYL)-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE
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N-(2-METHOXYPHENYL)-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE

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